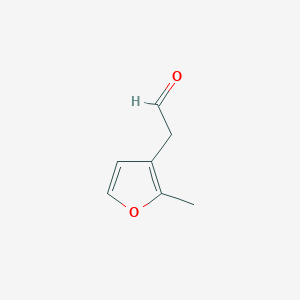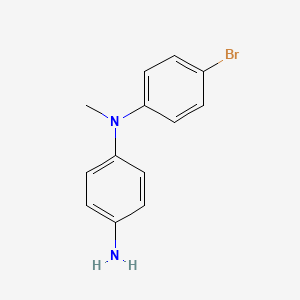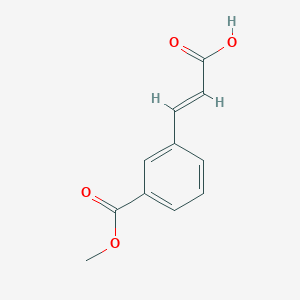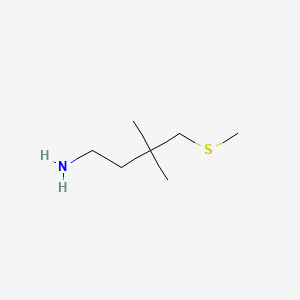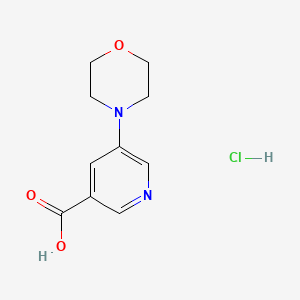
5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that features both a morpholine ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
2792186-27-5 |
|---|---|
Molekularformel |
C10H13ClN2O3 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H |
InChI-Schlüssel |
DXLKOJVGZCJMCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


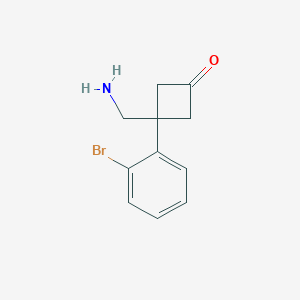
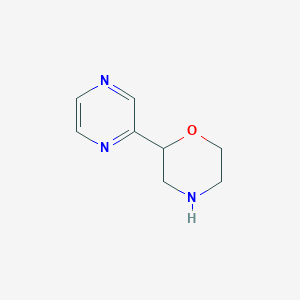
amine](/img/structure/B13613888.png)
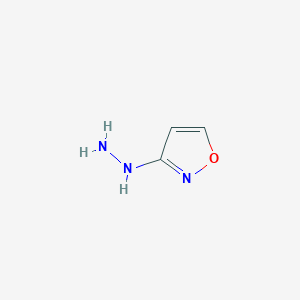


![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
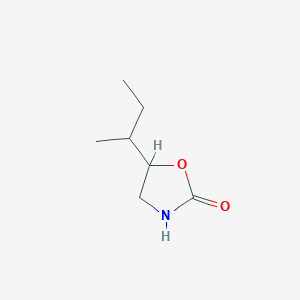
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)
